2-(3,4-dimethylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group substituted with dimethyl groups and an acetamide moiety attached to a phenyl ring with an isopropyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide typically involves the reaction of 3,4-dimethylphenol with 2-bromoacetophenone under basic conditions to form the intermediate 2-(3,4-dimethylphenoxy)acetophenone. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenoxy)ethylamine
- 2-(3,4-dimethylphenoxy)propanoic acid
- 2-(3,4-dimethylphenoxy)benzamide
Uniqueness
2-(3,4-dimethylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is unique due to its specific structural features, such as the combination of a dimethylphenoxy group and an acetamide moiety with an isopropyl-substituted phenyl ring
Properties
Molecular Formula |
C19H23NO2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H23NO2/c1-13(2)17-7-5-6-8-18(17)20-19(21)12-22-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H,20,21) |
InChI Key |
ZHANPHACNXLHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2C(C)C)C |
Origin of Product |
United States |
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